molecular formula C15H19N3O3 B11464463 1-[5-nitro-6-(piperidin-1-yl)-2,3-dihydro-1H-indol-1-yl]ethanone

1-[5-nitro-6-(piperidin-1-yl)-2,3-dihydro-1H-indol-1-yl]ethanone

Cat. No.: B11464463
M. Wt: 289.33 g/mol
InChI Key: PPRRORRXOQINCC-UHFFFAOYSA-N
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Description

1-[5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a piperidine ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the nitration of an indole derivative followed by the introduction of a piperidine ring through nucleophilic substitution. The final step often involves the acetylation of the resulting compound to form the ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

1-[5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

1-[5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring and indole moiety may also contribute to the compound’s biological activity by binding to specific receptors or enzymes, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-6-(piperidin-1-yl)quinoline: Shares a similar structure but with a quinoline ring instead of an indole moiety.

    1-(Piperidin-1-yl)ethanone: Lacks the nitro group and indole moiety, making it less complex.

Uniqueness

1-[5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-INDOL-1-YL]ETHAN-1-ONE is unique due to its combination of a nitro group, piperidine ring, and indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

1-(5-nitro-6-piperidin-1-yl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C15H19N3O3/c1-11(19)17-8-5-12-9-15(18(20)21)14(10-13(12)17)16-6-3-2-4-7-16/h9-10H,2-8H2,1H3

InChI Key

PPRRORRXOQINCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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